5-Aminoimidazole-4-carboxamide-13C2,15N, commonly referred to as AICAR-13C2,15N, is a stable isotope-labeled analog of adenosine monophosphate. It plays a significant role in biochemical research, particularly in studies involving metabolic pathways and energy regulation. AICAR is known for its ability to activate AMP-dependent protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.
AICAR-13C2,15N is derived from the natural compound 5-aminoimidazole-4-carboxamide, which is an intermediate in the de novo synthesis of purine nucleotides. The compound is classified as a stable isotope-labeled compound, specifically incorporating two carbon-13 and one nitrogen-15 isotopes. This labeling allows for precise tracking in metabolic studies and various analytical applications.
The synthesis of AICAR-13C2,15N involves advanced organic synthesis techniques that incorporate stable isotopes into the molecular structure. The general synthetic route includes:
For instance, a notable method involves biochemical pathway engineering where recombinant enzymes are utilized to facilitate the synthesis efficiently in vitro, achieving high yields of labeled nucleotides .
The molecular formula for AICAR-13C2,15N is C_5H_6N_4O, with a molecular weight of approximately 139.09 g/mol. The structural representation includes:
The structural formula can be represented as follows:
The compound's SMILES notation is O=C1N=CN[13c]2[nH]c[15n][13c]12, which provides a way to describe its structure in a textual format suitable for computational analysis.
AICAR-13C2,15N participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The major products from these reactions include various derivatives that are valuable for further biochemical research and pharmaceutical applications.
AICAR functions primarily by activating AMP-dependent protein kinase (AMPK). The mechanism involves:
The activation of AMPK leads to various cellular effects, including increased metabolic activity and changes in muscle composition.
AICAR-13C2,15N is typically presented as a white crystalline powder with high purity (>95% HPLC). It is soluble in water and exhibits stability under proper storage conditions (typically at -20°C).
The chemical properties include:
These properties make it suitable for various analytical applications in biochemical research.
AICAR-13C2,15N has broad applications across several scientific fields:
Its unique properties facilitate precise tracking in complex biological systems, making it invaluable for researchers studying metabolic processes or developing therapeutics targeting energy metabolism .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5